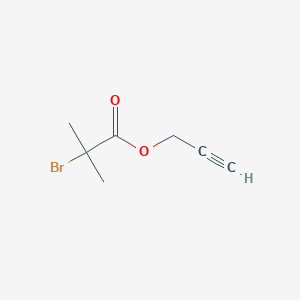
Propargyl 2-bromoisobutyrate
Cat. No. B1610542
M. Wt: 205.05 g/mol
InChI Key: XTILOBFYTKJHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07795355B2
Procedure details


Propargyl alcohol (12.8 mL, 0.218 mol) and 2-bromoisobutyric acid (36.4 g, 0.218 mol) were dissolved in methylene chloride (150 mL). The reaction mixture was cooled in an ice-water bath and a solution of dicyclohexyl carbodiimide (45.0 g, 0.22 mol) in methylene chloride (50 mL) was slowly added while stirring. A solution of 4-dimethylaminopyridine (1.5 g) in methylene chloride (50 mL) was then added over a period of 10 min. The mixture was stirred in the cooling bath for 1 h and then at room temperature for 24 h. The precipitated dicyclohexylurea was filtered and washed on the filter with methylene chloride (50 mL). The solvent was removed on a rotary evaporator and the product was distilled under vacuum. Yield: 33.0 g (0.161 mol, 74%). 1H NMR spectrum in CDCl3 (δ, ppm): 4.77 (d, 2H, CH2O), 2.51 (t, 1H, C≡CH), and 1.96 (s, 6H, (CH3)2C). IR spectrum (neat liquid, NaCl plates): 3296 cm−1 (ν≡C—H), 2131 cm−1 (νC≡C), and 1741 cm−1 (νC═O).







Identifiers


|
REACTION_CXSMILES
|
[CH2:1](O)[C:2]#[CH:3].[Br:5][C:6]([CH3:11])([CH3:10])[C:7]([OH:9])=[O:8].C1(N=C=NC2CCCCC2)CCCCC1>C(Cl)Cl.CN(C)C1C=CN=CC=1>[Br:5][C:6]([CH3:11])([CH3:10])[C:7]([O:9][CH2:3][C:2]#[CH:1])=[O:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)O
|
|
Name
|
|
|
Quantity
|
36.4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)O)(C)C
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
45 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C1=CC=NC=C1)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled in an ice-water bath
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred in the cooling bath for 1 h
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated dicyclohexylurea was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed on the
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter with methylene chloride (50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed on a rotary evaporator
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the product was distilled under vacuum
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
